5-n-Propyluracil chemical properties and structure
5-n-Propyluracil chemical properties and structure
An In-depth Technical Guide to 5-n-Propyluracil: Chemical Properties, Structure, and Synthesis
Executive Summary
This guide provides a comprehensive technical overview of 5-n-Propyluracil (CAS No. 19030-75-2), a substituted pyrimidine derivative. Unlike the well-known antithyroid drug 6-propylthiouracil, 5-n-Propyluracil's significance lies within the broader context of medicinal chemistry, where 5-substituted uracils are explored for their potential as antiviral and anticancer agents. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and a review of its known biological activities. It is intended for researchers and professionals in drug discovery and development, offering foundational data and procedural insights to facilitate further investigation of this and related compounds.
Chemical Identity and Structure
5-n-Propyluracil is a derivative of uracil, a pyrimidine nucleobase, distinguished by an n-propyl group at the fifth carbon of the heterocyclic ring.
Structural Analysis
The core of the molecule is the pyrimidine-2,4(1H,3H)-dione ring system. The presence of two amide functionalities within the ring allows for keto-enol tautomerism, although the diketo form is predominant in the solid state and under physiological conditions. The n-propyl group at the C5 position is a key structural feature that influences the molecule's lipophilicity and steric profile, which in turn dictates its interaction with biological targets. The planarity of the uracil ring is largely maintained, while the propyl chain introduces a flexible, non-polar region. The N1 and N3 positions bear protons that can participate in hydrogen bonding, a critical interaction for the recognition of pyrimidine bases by enzymes.
Physicochemical Properties
The physicochemical properties of 5-n-Propyluracil are essential for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Appearance | White solid | [6] |
| Melting Point | 296-298 °C (recrystallized from methanol) | [4] |
| Solubility | Described as soluble in polar solvents. | [3] |
| Storage | Store at 4°C for optimal stability. | [7] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for 5-n-Propyluracil are not widely published, the expected spectral characteristics can be inferred from its structure.
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¹H NMR : The spectrum would feature characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the uracil ring. A singlet for the C6-H proton would appear in the aromatic region, and two broad singlets for the N1-H and N3-H amide protons would be observable in aprotic solvents like DMSO-d₆.
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¹³C NMR : The spectrum would show three distinct signals for the propyl group carbons. For the uracil ring, signals for the two carbonyl carbons (C2 and C4) would be present downfield, along with signals for the C5 and C6 carbons.
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Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 154.17, with fragmentation patterns corresponding to the loss of components of the propyl chain.
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Infrared (IR) Spectroscopy : The spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the carbonyl groups and N-H stretching of the amide groups.
Synthesis Protocol
The synthesis of 5-n-Propyluracil can be achieved via a well-established, two-step procedure for 5-alkyluracils.[8] The general methodology involves the creation of a 2-thiouracil intermediate followed by a desulfurization/oxidation step.
Experimental Workflow Diagram
Caption: Synthesis workflow for 5-n-Propyluracil.
Step-by-Step Methodology
Expert Insight: This procedure leverages a classical Claisen condensation to form the β-ketoester equivalent, which then undergoes cyclization with thiourea. The use of thiourea is strategic as the resulting 2-thiouracil is often more straightforward to synthesize and purify than direct cyclization with urea. The subsequent conversion with chloroacetic acid is an effective method for replacing the sulfur atom with oxygen.
Step 1: Synthesis of 5-n-Propyl-2-thiouracil
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Preparation of Methyl α-formylvalerate: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium methoxide by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Cool the sodium methoxide solution in an ice bath. Add a mixture of methyl valerate and ethyl formate dropwise with continuous stirring.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
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Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude methyl α-formylvalerate.
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Condensation with Thiourea: Dissolve the crude methyl α-formylvalerate in anhydrous ethanol. Add thiourea and a solution of sodium ethoxide in ethanol.
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Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
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After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 5-n-Propyl-2-thiouracil.
Step 2: Conversion to 5-n-Propyluracil [8]
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Hydrolysis and Desulfurization: Suspend the synthesized 5-n-Propyl-2-thiouracil in a 10% aqueous solution of chloroacetic acid.
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Heat the mixture to reflux and maintain for 2-3 hours. The sulfur atom is replaced by an oxygen atom during this process.
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Cool the reaction mixture in an ice bath to precipitate the final product.
-
Filter the white solid, wash thoroughly with cold water to remove any residual chloroacetic acid.
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Recrystallize the crude product from methanol to yield pure 5-n-Propyluracil.[4]
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Validation: Confirm the identity and purity of the final product using melting point analysis, NMR spectroscopy, and mass spectrometry.
Biological Activity and Potential Applications
While 5-n-Propyluracil itself is not an approved therapeutic agent, its chemical scaffold is of significant interest in drug discovery. The derivatization of the uracil ring at the C5 position is a common strategy to develop compounds with a range of biological effects.
Antiviral Research
Research has shown that 5-substituted uracil derivatives can inhibit a variety of viruses, including HIV and viruses from the herpes family, through multiple mechanisms.[9][10] In a specific study, 5-n-Propyluracil was synthesized and screened for its antiviral activity against adenovirus, poliomyelitis virus, and vaccinia virus in tissue culture, demonstrating the compound's potential in this therapeutic area.[8] The mechanism for many 5-substituted uracils involves their conversion into nucleoside analogues intracellularly, which can then interfere with viral DNA or RNA polymerases.
Anticancer and Antimicrobial Potential
The substitution at the C5 position is a key feature in the design of antimetabolites for cancer therapy. For example, 5-fluorouracil is a widely used chemotherapeutic agent. By analogy, other 5-alkyl, 5-halo, and 5-aryl substituted uracils have been investigated as potential anticancer and antimicrobial agents.[11][12] These compounds can disrupt nucleic acid synthesis and metabolism, leading to cytotoxic effects in rapidly proliferating cells.
Caption: The C5 position of uracil as a target for chemical modification.
Safety, Handling, and Storage
As a biologically active compound, 5-n-Propyluracil requires careful handling in a laboratory setting.
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Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C is recommended.[7]
-
Hazards : While a specific, detailed toxicological profile is not available, compounds of this class should be treated as potentially hazardous. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Users must consult the full Safety Data Sheet (SDS) for this product before handling.[13]
References
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MDPI. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2895. [Link]
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ResearchGate. (n.d.). 5-Substituted pyrimidine analogues with different types of antiviral activity. Retrieved January 6, 2026, from [Link]
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Chuntanapum, A., et al. (2011). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 16(5), 3952-3964. [Link]
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BIOSYNCE. (n.d.). 5-N-Propyluracil CAS 19030-75-2. Retrieved January 6, 2026, from [Link]
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Muraoka, M., Takada, A., & Ueda, T. (1970). ANTIVIRAL EFFECT OF ALKYLPYRIMIDINE DERIVATIVES. Chemical and Pharmaceutical Bulletin, 18(1), 95-98. [Link]
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BIOFOUNT. (n.d.). 19030-75-2|5-N-丙基尿嘧啶. Retrieved January 6, 2026, from [Link]
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